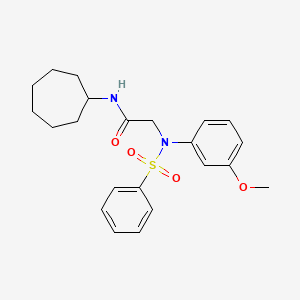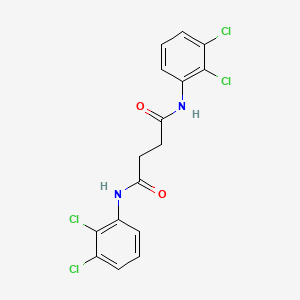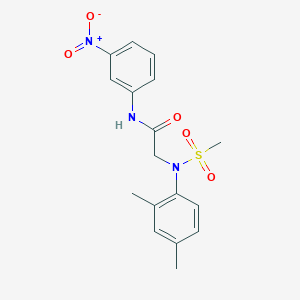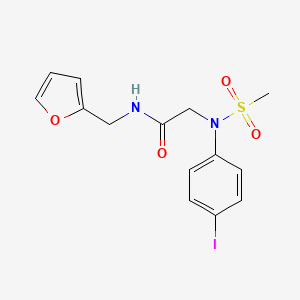
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule compound that has been extensively studied for its potential therapeutic benefits in various neurological disorders. It is a neuroprotective agent that has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and stroke.
Wirkmechanismus
The exact mechanism of action of CGP 3466B is not fully understood. However, it has been shown to inhibit the activity of calpains, a family of calcium-dependent proteases that are involved in neuronal cell death. Calpains are activated by calcium influx during ischemia or neurodegenerative processes, leading to the cleavage of various substrates and ultimately cell death. CGP 3466B has been shown to inhibit the activity of calpains by binding to the active site of the enzyme, thereby preventing the cleavage of substrates and reducing cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. CGP 3466B has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. In addition, CGP 3466B has been shown to improve mitochondrial function, which is important for cellular energy production and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CGP 3466B is its neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. It has also been shown to have good pharmacokinetic properties, with a half-life of around 3 hours in rats. However, one of the limitations of CGP 3466B is its low solubility, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CGP 3466B is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of CGP 3466B. One of the main areas of research is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another area of research is the identification of its molecular targets and the development of more potent and selective inhibitors of these targets. In addition, CGP 3466B could be tested in clinical trials for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and stroke. Finally, CGP 3466B could be used as a tool compound to study the role of calpains in neuronal cell death and to identify new therapeutic targets for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
CGP 3466B has been extensively studied in preclinical models for its neuroprotective effects. It has been shown to protect dopaminergic neurons in the substantia nigra from degeneration in Parkinson's disease models. In Alzheimer's disease models, CGP 3466B has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. CGP 3466B has also been shown to reduce infarct size and improve neurological function in stroke models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-13-9-12-19(16-20)24(29(26,27)21-14-7-4-8-15-21)17-22(25)23-18-10-5-2-3-6-11-18/h4,7-9,12-16,18H,2-3,5-6,10-11,17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWYTQIBILKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B3545921.png)
![N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3545927.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3545945.png)

![1-(4-fluorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545957.png)
![methyl 3-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545973.png)



![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3546000.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3546006.png)
![4-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3546009.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N-benzylbenzamide](/img/structure/B3546020.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3546028.png)